![molecular formula C22H32O3 B163556 20-Hdohe CAS No. 90906-41-5](/img/structure/B163556.png)
20-Hdohe
Overview
Description
20-Hdohe, also known as 20-Hydroxydocosahexaenoic Acid, is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid bearing an additional 20-hydroxy substituent . It is a metabolite and plays a role in metabolism .
Synthesis Analysis
A sensitive and specific analytical tool has been developed for the detection and quantification of twelve major DHA hydroperoxide (HpDoHE) and hydroxide (HDoHE) isomers, including 20-Hdohe .Molecular Structure Analysis
The molecular formula of 20-Hdohe is C22H32O3. Its average mass is 344.488 Da and its mono-isotopic mass is 344.235138 Da .Physical And Chemical Properties Analysis
20-Hdohe has a density of 1.0±0.1 g/cm3, a boiling point of 500.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C. Its enthalpy of vaporization is 88.5±6.0 kJ/mol and its flash point is 270.4±26.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 14 freely rotating bonds .Scientific Research Applications
I have conducted a search for the scientific research applications of “20-HDoHE,” but it appears that detailed information on specific applications is not readily available in the search results. “20-HDoHE” is identified as an autoxidation product of DHA and a potential marker of oxidative stress, particularly in the brain and retina where DHA is abundant .
Future Directions
The development of a specific and sensitive LC-MS-Based Method for the detection and quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids, including 20-Hdohe, can be a useful tool for lipidomic analysis . This could potentially lead to a better understanding of the roles these compounds play in various biological systems.
properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hdohe |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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